Pro-ala

Overview

Description

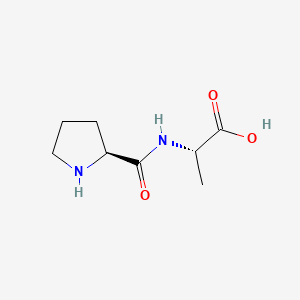

Proline-Alanine (Pro-Ala) is a dipeptide composed of the amino acids proline (Pro) and alanine (Ala) linked via a peptide bond. Its molecular formula is C₈H₁₄N₂O₃, with an average mass of 186.211 g/mol . Structurally, this compound exhibits stereochemical specificity as L-Prolyl-L-alanine, which influences its interactions in biological systems. This compound is naturally found in proteins such as cardiac myosin binding protein-C (cMyBP-C) and myosin light chains, where its repetitive motifs (e.g., this compound-rich regions) play critical roles in modulating protein flexibility, folding, and function . Additionally, this compound serves as a substrate for peptide transporters in plants (e.g., AtPTR5 in Arabidopsis thaliana), highlighting its role in nitrogen metabolism .

Mechanism of Action

Target of Action

The primary target of Proline-Alanine (Pro-Ala) is the cardiac myosin binding protein-C (cMyBP-C), an accessory protein found in the A-bands of vertebrate sarcomeres . The this compound rich region of cMyBP-C has been implicated in human cMyBP-C, suggesting that this compound plays a crucial role in the function of this protein .

Mode of Action

Proline-Alanine interacts with its target, cMyBP-C, by accelerating cross-bridge cycling rates through phosphorylation-mediated interactions potentially between the M-domain and myosin S2 and/or actin . This interaction activates actomyosin interactions in the absence of calcium .

Biochemical Pathways

Proline-Alanine affects the biochemical pathways related to the function of cMyBP-C. The this compound rich region of cMyBP-C contributes to the observed functional differences in human versus mouse cMyBP-C isoforms . This suggests that the this compound region may be important in matching contractile speed to cardiac function across species .

Pharmacokinetics

Computational methods such as machine learning and artificial intelligence have gained significant interest in predicting the pharmacokinetic properties of small molecules .

Result of Action

The molecular and cellular effects of Proline-Alanine’s action are primarily related to its interaction with cMyBP-C. This interaction can activate tension generation and increase the rate of force redevelopment in permeabilized myocytes in the absence of calcium . This suggests that Proline-Alanine may play a role in cardiac function.

Biological Activity

Pro-Ala, a dipeptide consisting of proline and alanine, exhibits significant biological activity across various domains of research. This article delves into the mechanisms of action, enzymatic interactions, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Enzymatic Interactions:

this compound is notably involved in the function of certain enzymes, particularly those related to aminoacyl-tRNA synthetases. Recent studies have shown that ProXp-ala, a human trans-editing enzyme, plays a crucial role in preventing misacylation of tRNA by hydrolyzing mischarged Ala-tRNA^Pro. This process is vital for maintaining the fidelity of protein synthesis by ensuring that proline is accurately incorporated into proteins instead of alanine .

Research Findings

1. Enzymatic Activity:

The enzymatic assays conducted with human ProXp-ala indicated an apparent dissociation constant () of 10.2 µM and a maximum rate constant () of 3.8 min for the deacylation of Ala-tRNA^Pro. This highlights the enzyme's efficiency in recognizing and acting upon mischarged substrates .

2. Comparative Analysis:

A comparative study demonstrated that while human ProXp-ala effectively deacylates Ala-tRNA^Pro, its activity against mitochondrial Ala-tRNA^Pro is significantly lower. This suggests a specificity that may be influenced by the structural differences in tRNA acceptor stems across species .

Case Studies

Case Study 1: Hemolytic Activity in Bee Venom

this compound is also a component of melittin, a peptide found in bee venom known for its potent hemolytic activity. Research indicates that melittin can disrupt cell membranes, leading to cell lysis. The presence of this compound within this structure enhances the peptide's overall biological potency .

Case Study 2: Protein-Tannin Interactions

In another study focusing on protein interactions, this compound was part of tryptic peptides analyzed for their reactivity with autoantibodies in canine hypothyroidism. The findings suggested that specific peptides containing this compound could serve as markers for autoimmune diseases .

Data Tables

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | , | Enzymatic deacylation efficiency |

| Study 2 | Reactivity with TgAA-positive sera | Potential biomarkers for autoimmune diseases |

| Study 3 | Hemolytic activity enhancement | Cell membrane disruption via melittin |

Scientific Research Applications

The available search results provide information on Pro-Ala in various contexts, including its function in protein translation, its association with diabetes risk, and its use in mass spectrometry. However, comprehensive data tables and well-documented case studies focusing solely on the applications of the compound "this compound" are not available in the search results.

Scientific Research Applications of this compound

Role in Protein Translation:

- ProXp-ala Function: this compound is relevant in the context of ProXp-ala, a trans-editing enzyme that prevents proteome-wide Pro-to-Ala mutations, ensuring accurate translation of genetic information into proteins . Human ProXp-ala requires specific cytosine bases (C72 and C73) in the tRNA acceptor stem for efficient deacylation of mischarged Ala-tRNAPro .

- Substrate Specificity: Research indicates that human ProXp-ala exhibits strong tRNA acceptor-stem recognition but differs in its amino acid specificity profile compared to bacterial ProXp-ala . Changes in conserved residues within the substrate-binding pockets of both human and bacterial ProXp-ala modulate this specificity .

Association with Diabetes Risk:

- PPAR-γ and Pro12→Ala Substitution: The Pro12→Ala substitution in PPAR-γ is associated with a reduced risk for the development of diabetes in the general population . The Ala 12 variant may be associated with increased insulin sensitivity .

- Contradictory Results: Note that other studies of the Pro12→Ala polymorphism of PPAR-γ have yielded conflicting results . The small sample sizes in these investigations highlight the need for larger studies .

Mass Spectrometry:

- Tryptic Peptide Analysis: this compound, along with other amino acids like Gly and Ser, can be found in tryptic peptides . Tryptic peptide analysis is utilized in mass spectrometry-based proteomics research .

Other Potential Applications:

Q & A

Basic Research Questions

Q. What are the key structural and synthetic considerations for Pro-Ala in experimental design?

this compound is a dipeptide comprising proline (Pro) and alanine (Ala) linked by a peptide bond. Its synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling, with purity assessed via HPLC and mass spectrometry. Critical factors include protecting group selection (e.g., Fmoc for amine groups), solvent compatibility, and reaction kinetics. For example, SPPS requires optimization of deprotection and coupling times to avoid racemization, particularly at the proline residue due to its cyclic structure .

Q. How can researchers characterize this compound and its derivatives using spectroscopic techniques?

this compound’s structural elucidation relies on:

- NMR Spectroscopy : To analyze conformational preferences (e.g., proline puckering) and hydrogen bonding. For instance, - and -NMR reveal torsional angles and backbone dynamics .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (186.21 g/mol) and detects impurities .

- Circular Dichroism (CD) : To study secondary structure in aqueous solutions, particularly interactions with biomolecules .

Q. What enzymatic interactions are critical for studying this compound’s biological activity?

this compound’s enzymatic deacylation efficiency and substrate specificity can be assessed using:

- Kinetic Assays : Measure and with proteases (e.g., trypsin or proline-specific endopeptidases).

- Fluorogenic Substrates : Tagged this compound derivatives (e.g., AMC-conjugated) enable real-time monitoring of cleavage activity .

Advanced Research Questions

Q. How does this compound modulate cardiac function at the molecular level?

this compound interacts with cardiac myosin-binding protein C (cMyBP-C), enhancing tension generation and force redevelopment in permeabilized myocytes independently of calcium. Experimental approaches include:

- Single-Cell Mechanobiology : Laser-confined myocyte assays to quantify force kinetics.

- Isothermal Titration Calorimetry (ITC) : To determine binding affinity () between this compound and cMyBP-C .

Q. What methodological challenges arise in conformational analysis of this compound using MD simulations vs. DFT modeling?

- MD Simulations : Capture proline puckering flexibility in this compound but may overestimate entropy due to force-field inaccuracies. Explicit solvent models improve hydrogen-bonding accuracy .

- DFT Modeling : B3LYP/6-31G/CPCM provides static energy landscapes but underestimates solvent effects. Basis-set size (e.g., 6-31++G) enhances polar molecule descriptions .

Recommendation : Combine MD for dynamic behavior and DFT for electronic structure insights .

Q. How can researchers resolve contradictions in this compound’s biological activity across studies?

Conflicting data (e.g., shape bias in autoimmune biomarker studies) require:

- Meta-Analysis : Aggregate datasets from studies like TgAA-positive sera reactivity assays to identify confounding variables (e.g., serum batch variability) .

- Controlled Replication : Standardize experimental conditions (pH, temperature) and validate antibodies via Western blot .

Q. What experimental strategies validate this compound’s therapeutic potential in oncology?

Cyclo(this compound) derivatives exhibit cytotoxicity against A549, HCT-116, and HepG2 cell lines. Key methodologies:

- Cytotoxicity Assays : MTT or ATP-based viability tests with IC calculations.

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .

- In Vivo Models : Xenograft studies to assess tumor suppression efficacy .

Q. What are the limitations of current synthetic routes for this compound analogs?

Challenges include:

- Low Plausibility Scores : Some routes score ≤0.01 in retrosynthetic models (e.g., Pistachio/Bkms_metabolic), indicating impracticality .

- Scalability : SPPS is cost-prohibitive for large-scale production. Enzymatic synthesis offers greener alternatives but requires optimization of enzyme immobilization .

Q. How can this compound serve as a biomarker in autoimmune disease research?

this compound-containing epitopes react with TgAA-positive sera, suggesting diagnostic utility. Methodological steps:

- ELISA Screening : Use this compound-conjugated plates to detect autoantibodies.

- Cross-Reactivity Tests : Compare with other dipeptides (e.g., Pro-Gly) to confirm specificity .

Comparison with Similar Compounds

Sequence-Specific Dipeptides

Pro-Ala’s functional properties are highly sequence-dependent. For example:

- Ala-Pro vs. This compound : In taste receptor binding, this compound and Ala-Pro interact differently with umami receptors (T1R1 and CaSR). Ala-Pro binds closer to the active pocket of CaSR, resulting in a lower umami threshold (0.25 mmol/L) compared to this compound (0.5 mmol/L) .

- His-Ala vs. Ala-His : Reversing the sequence of Ala-His to His-Ala increases umami intensity (4.09 → 5.08 on a sensory scale), while Pro-Asn modifications reduce umami .

Table 1: Functional Comparison of Dipeptides

Structural Analogs and Peptidomimetics

- Azaproline (AzPro) : Replacing Pro with AzPro in tripeptides (e.g., Boc-Ala-Azthis compound-NHiPr) induces βVI-folding instead of β-folding seen in Pro-containing sequences. This structural shift alters biological activity and stability .

- Ferrocene-Conjugated this compound Motifs: Peptidomimetics with homochiral this compound sequences exhibit superior antiproliferative activity against cancer cells (e.g., 70% inhibition in clonogenic assays) compared to heterochiral analogs, despite the latter’s enhanced β-turn formation .

Table 2: Structural and Functional Impact of this compound Modifications

This compound Motifs in Proteins

This compound-rich regions exhibit species-specific variations with functional consequences:

- cMyBP-C in Mammals : Longer this compound regions correlate with slower heart rates (e.g., humans: 60–100 bpm vs. mice: 500–600 bpm). Zebrafish cMyBP-C has the longest this compound region (62 residues), while chickens have the shortest (41 residues) .

Table 3: this compound Motif Variability in cMyBP-C Across Species

| Species | This compound Region Length | % Pro+Ala Residues | Resting Heart Rate (bpm) |

|---|---|---|---|

| Human | 51 | 43% | 60–100 |

| Mouse | 45 | 38% | 500–600 |

| Zebrafish | 62 | 37% | ~100 |

| Chicken | 41 | 34% | ~300 |

Genetic and Disease-Related Comparisons

- CETP Mutations : The this compound substitution at position 373 in CETP reduces HDL cholesterol (↓15%, p < 0.05) and increases triglycerides (↑20%, p < 0.05) in heterozygous carriers .

Properties

IUPAC Name |

2-(pyrrolidine-2-carbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-5(8(12)13)10-7(11)6-3-2-4-9-6/h5-6,9H,2-4H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELJDCNGZFDUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982760 | |

| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prolyl-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6422-36-2 | |

| Record name | NSC97933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(pyrrolidin-2-yl)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.